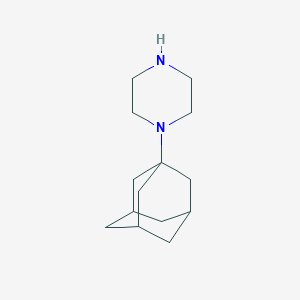

1-(1-Adamantyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYGTOJPNHDXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173779 | |

| Record name | Piperazine, 1-(1-adamantyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19984-46-4 | |

| Record name | 1-(1-Adamantyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19984-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(1-adamantyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019984464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(1-adamantyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19984-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(1-Adamantyl)piperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1-Adamantyl)piperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Union of Adamantane and Piperazine in Modern Drug Discovery

In the landscape of medicinal chemistry, the deliberate combination of specific pharmacophores is a cornerstone of rational drug design. This guide focuses on 1-(1-Adamantyl)piperazine, a compound that exemplifies the powerful synergy between two privileged structural motifs: the adamantane cage and the piperazine ring.

The adamantane moiety, a rigid, three-dimensional diamondoid hydrocarbon, is far more than a simple bulky substituent. Its exceptional metabolic stability and lipophilicity are frequently exploited to enhance the pharmacokinetic profiles of drug candidates.[1][2] The adamantane cage can shield adjacent functional groups from enzymatic degradation, potentially increasing a drug's half-life and improving its ability to cross lipid membranes like the blood-brain barrier.[1][3] This has led to its incorporation in a range of approved drugs for indications as diverse as viral infections, diabetes, and neurodegenerative diseases.[4]

Parallel to this, the piperazine ring is a ubiquitous feature in centrally active pharmaceuticals.[5] As a versatile heterocyclic scaffold, it is a key component in drugs developed for antipsychotic, antidepressant, and anxiolytic applications.[5][6] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties.[7]

The synthesis of 1-(1-Adamantyl)piperazine, therefore, represents a targeted effort to create a scaffold that marries the pharmacokinetic advantages of adamantane with the pharmacodynamic potential of piperazine. This guide provides a detailed exploration of its synthesis, characterization, and the scientific rationale underpinning these methodologies, tailored for researchers and drug development professionals.

Part 1: Synthesis Methodologies

The synthesis of 1-(1-Adamantyl)piperazine is primarily achieved through the formation of a carbon-nitrogen bond between the adamantane bridgehead carbon and one of the piperazine nitrogens. The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will explore the two most logical and field-proven approaches: direct nucleophilic substitution and reductive amination.

Method A: Direct Nucleophilic Substitution via Alkylation

This is the most straightforward approach, relying on the nucleophilicity of the piperazine amine to displace a leaving group on the adamantyl core. The reaction of 1-bromoadamantane with piperazine is the classic example.

Causality and Experimental Choices:

-

Excess Piperazine: A critical parameter is the use of a significant molar excess of piperazine. This serves a dual purpose. Firstly, it acts as both the nucleophile and the base to quench the HBr byproduct, driving the reaction to completion. Secondly, and more importantly, it statistically disfavors the dialkylation of piperazine, where a second adamantyl group attaches to the other nitrogen, which would lead to a difficult-to-separate byproduct.

-

Solvent: A polar, non-reactive solvent capable of dissolving the reagents and facilitating the SN1-like reaction at the tertiary adamantyl carbon is required. Pyridine is an effective choice as it can also act as a base, though other high-boiling point solvents like DMF or NMP can also be used.[8]

-

Temperature: Heating is necessary to overcome the activation energy of the reaction. Refluxing conditions ensure a consistent and sufficiently high reaction temperature to achieve a reasonable reaction rate.[8]

Experimental Protocol: Alkylation of Piperazine

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperazine (4.0 equivalents) and pyridine (or a suitable solvent, ~5-10 mL per gram of 1-bromoadamantane).

-

Addition of Adamantyl Halide: While stirring, add 1-bromoadamantane (1.0 equivalent) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of 1-bromoadamantane.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to deprotonate any piperazine salts and dissolve the excess piperazine. d. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the mono-substituted product from any unreacted starting material and dialkylated byproduct.

Method B: Reductive Amination

An alternative and often milder route is the reductive amination of 1-adamantanone with piperazine. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Causality and Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] It is mild enough that it will not reduce the starting ketone but is reactive enough to reduce the iminium ion intermediate as it forms. This selectivity is crucial for the success of the one-pot reaction. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[10][11]

-

Solvent: A non-protic solvent that does not react with the reducing agent is required. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[9]

-

Stoichiometry: Using a slight excess of piperazine can help drive the initial condensation step, but a large excess is not typically required as dialkylation is not a concern in this pathway.

Experimental Protocol: Reductive Amination

-

Reagent Setup: To a solution of 1-adamantanone (1.0 equivalent) in dichloromethane (DCM), add piperazine (1.2 equivalents).

-

Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the ketone.

-

Work-up: a. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Separate the organic layer, and extract the aqueous layer twice more with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Part 2: Structural Characterization and Validation

Confirming the identity and purity of the synthesized 1-(1-Adamantyl)piperazine is a multi-step process. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The compound typically appears as a white to off-white crystalline solid.[12]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~2.9 ppm (t, 4H, -CH₂-NH), ~2.5 ppm (t, 4H, -CH₂-N-Ad), ~2.0 ppm (br s, 3H, Ad-γ-CH), ~1.7 ppm (br s, 6H, Ad-δ-CH₂), ~1.6 ppm (br s, 6H, Ad-β-CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~52 ppm (Pip C-N-Ad), ~46 ppm (Pip C-NH), ~45 ppm (Ad C-β), ~37 ppm (Ad C-δ), ~30 ppm (Ad C-γ), Adamantyl quaternary C signal |

| IR Spec. | Wavenumber (cm⁻¹) | 3300-3250 (N-H stretch, secondary amine), 2950-2800 (Adamantyl C-H stretch), 1350-1250 (C-N stretch) |

| Mass Spec. | m/z | [M+H]⁺: 221.2018 (Calculated for C₁₄H₂₅N₂⁺). Key Fragment: 135.1174 (Adamantyl cation, [C₁₀H₁₅]⁺) |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The high symmetry of the adamantyl group simplifies the spectrum significantly.

-

¹H NMR: The proton spectrum will show three distinct, broad singlets for the adamantyl protons due to their rigid, caged structure. The piperazine protons, however, will appear as two triplets, corresponding to the four protons adjacent to the adamantyl-substituted nitrogen and the four protons adjacent to the N-H group. The integral ratios (3H:6H:6H for adamantyl and 4H:4H for piperazine) are key to confirming the structure.

-

¹³C NMR: The carbon spectrum will show the characteristic signals for the adamantyl cage carbons. Due to symmetry, only four signals are expected: one for the bridgehead carbons attached to nitrogen, one for the other three bridgehead carbons (CH), one for the six methylene carbons adjacent to the bridgehead (CH₂), and one for the three methylene carbons further away. The two distinct methylene carbons of the piperazine ring will also be visible. Dynamic NMR studies on related adamantyl-piperidine structures show that the chair conformation is typically the most stable.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

A crucial peak to identify is the N-H stretching vibration of the secondary amine on the piperazine ring, which typically appears as a moderate peak in the 3300-3250 cm⁻¹ region.[14]

-

Strong, sharp peaks between 2950 and 2800 cm⁻¹ are characteristic of the C-H stretching of the sp³-hybridized carbons in the adamantane cage.

-

The C-N stretching vibration will be visible in the fingerprint region, typically around 1350-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides vital information through fragmentation patterns.

-

Molecular Ion: Using electrospray ionization (ESI) in positive mode, the base peak will correspond to the protonated molecule [M+H]⁺.

-

Fragmentation: The most significant and diagnostic fragmentation pathway is the cleavage of the C-N bond, resulting in the highly stable adamantyl cation at m/z = 135. This fragment is often the base peak in electron ionization (EI) mass spectra and a major fragment in tandem MS (MS/MS) experiments, serving as a definitive indicator of the adamantyl substructure.[15][16]

Part 3: Properties, Applications, and Safety

Physicochemical Properties and Pharmacological Potential

The incorporation of the adamantyl group imparts significant lipophilicity to the piperazine scaffold.[12] This property is a critical determinant of a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, often enhancing its ability to penetrate biological membranes.[3]

This structural combination has been explored for various therapeutic applications:

-

Central Nervous System (CNS) Activity: Given that many piperazine derivatives modulate neurotransmitter systems, 1-(1-Adamantyl)piperazine and its analogues are of interest for their potential effects on the CNS.[5][12] The lipophilicity imparted by the adamantane group could facilitate passage through the blood-brain barrier.

-

Anticancer Research: Adamantane-containing compounds, including derivatives of 1-(1-adamantyl)piperazine, have been investigated for their cytotoxic and anti-proliferative properties against various human cancer cell lines, with some showing selective efficacy against melanoma.[17][18]

Safety and Handling

As with all laboratory chemicals, 1-(1-Adamantyl)piperazine should be handled with appropriate care.

-

Hazards: It is classified as an irritant.[19]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

-

ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine?. [Link]

-

Spectroscopy Online. Investigating Phase Transitions in 1-Adamantylamine and 1-Adamantanol. [Link]

-

ResearchGate. Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

ResearchGate. Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. [Link]

-

ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

ChemWhat. 1-(1-ADAMANTYL)PIPERAZINE CAS#: 19984-46-4. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

Reddit. Reductive amination of piperazine. [Link]

-

Pharmacia. Adamantane-containing drug delivery systems. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

-

ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

-

PubMed. The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

PubMed. Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

-

NCBI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]

-

NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

ResearchGate. IR spectra of genistein (a), piperazine (b) and the cocrystal of.... [Link]

-

MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

NIH. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

-

National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook. [Link]

-

质谱学报. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

Supporting Information. Indranil Chatterjee†, Deblina Roy† and Gautam Panda. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. connectsci.au [connectsci.au]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. CAS 19984-46-4: 1-(1-Adamantyl)piperazine | CymitQuimica [cymitquimica.com]

- 13. The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 17. mdpi.com [mdpi.com]

- 18. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemwhat.com [chemwhat.com]

The Dawn of a Scaffold: Early Explorations of Adamantylpiperazine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of a Privileged Structure

In the landscape of medicinal chemistry, the journey from a novel chemical entity to a potential therapeutic agent is one of meticulous synthesis, rigorous biological evaluation, and insightful structure-activity relationship (SAR) studies. This guide delves into the nascent stages of research on adamantylpiperazine compounds, a class of molecules that marries the unique properties of the bulky, lipophilic adamantane cage with the versatile piperazine ring. The foundational work on these compounds laid the groundwork for understanding their potential across a spectrum of therapeutic areas, from antiviral and anticancer agents to modulators of the central nervous system. This document serves as a technical primer, navigating the early synthetic routes, initial pharmacological characterizations, and the fundamental principles that guided the exploration of this intriguing chemical scaffold.

Section 1: The Adamantylpiperazine Core: A Synthesis of Opportunity

The adamantane moiety, a rigid, tricyclic hydrocarbon, has long captured the attention of medicinal chemists for its ability to impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous biologically active compounds, offering sites for substitution to modulate pharmacological activity and physicochemical properties.[2][3] The combination of these two pharmacophores into the adamantylpiperazine scaffold presented a compelling strategy for the development of novel therapeutic agents.

Early Synthetic Strategies: Forging the Adamantyl-Piperazine Bond

Initial synthetic approaches to adamantylpiperazines were rooted in established methods for N-alkylation of piperazines. A common and straightforward method involved the reaction of a halogenated adamantane derivative, typically 1-bromoadamantane, with piperazine.

Experimental Protocol: Synthesis of 1-(1-Adamantyl)piperazine

-

Objective: To synthesize the parent 1-(1-adamantyl)piperazine scaffold.

-

Materials:

-

1-Bromoadamantane

-

Piperazine (large excess)

-

Toluene (solvent)

-

Sodium carbonate (base)

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

-

-

Procedure:

-

A mixture of 1-bromoadamantane, a large excess of piperazine (to minimize dialkylation), and sodium carbonate in toluene is prepared.

-

The reaction mixture is heated under reflux for an extended period (e.g., 24-48 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude residue is purified by column chromatography on silica gel using a suitable solvent system, such as a gradient of methanol in dichloromethane, to afford the pure 1-(1-adamantyl)piperazine.

-

-

Validation: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

This early methodology, while effective, often required a large excess of piperazine to favor the mono-substituted product and minimize the formation of the N,N'-di(1-adamantyl)piperazine byproduct. The lipophilic nature of the adamantyl group also presented challenges in purification.

Section 2: Early Pharmacological Investigations: Unveiling Therapeutic Potential

The initial impetus for exploring adamantylpiperazine compounds was largely driven by the known biological activities of their constituent parts. Adamantane derivatives, most notably amantadine, were recognized for their antiviral properties, particularly against influenza A virus.[4] Piperazine itself has a long history of use as an anthelmintic agent.[3][5] This convergence of biological relevance spurred the investigation of adamantylpiperazines in various therapeutic contexts.

Antiviral Activity: The Legacy of Amantadine

Given the established antiviral activity of amantadine, early studies on adamantylpiperazines logically explored their potential as anti-influenza agents. The primary assay used to evaluate in vitro antiviral efficacy during this period was the plaque reduction assay.

Experimental Protocol: Influenza Virus Plaque Reduction Assay (circa 1970s)

-

Objective: To determine the concentration of an adamantylpiperazine compound required to inhibit the formation of viral plaques by 50% (IC50).

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Eagle's Minimum Essential Medium (MEM)

-

Fetal bovine serum (FBS)

-

Trypsin (for viral activation)

-

Agarose or Avicel overlay

-

Crystal violet staining solution

-

Adamantylpiperazine test compounds

-

-

Procedure:

-

MDCK cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

The cell monolayers are washed with serum-free MEM.

-

Serial dilutions of the adamantylpiperazine compound are prepared in infection medium (serum-free MEM containing trypsin).

-

A standardized amount of influenza A virus is added to each well, along with the different concentrations of the test compound.

-

After an adsorption period (e.g., 1 hour at 37°C), the virus-drug inoculum is removed.

-

The cell monolayers are overlaid with a semi-solid medium (e.g., MEM containing agarose or Avicel and the corresponding drug concentration) to restrict viral spread to adjacent cells.

-

The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

The cells are fixed (e.g., with formalin) and stained with crystal violet. The overlay is carefully removed before staining.

-

Viral plaques appear as clear zones against a background of stained, viable cells. The number of plaques in each well is counted.

-

The IC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

-

-

Validation: A known antiviral agent, such as amantadine, is used as a positive control to validate the assay's performance. A vehicle control (no drug) is also included to establish the baseline number of plaques. A modified version of this assay uses a double agar overlay with trypsin included in the second layer, added 24 hours after infection, to more accurately determine the infectivity titer of influenza viruses.[6]

Early studies on adamantane derivatives, such as 1′-methyl spiro (adamantane-2,3′-pyrrolidine) maleate, demonstrated activity against a range of influenza A viruses, although the efficacy varied between different strains.[7][8] These findings provided a strong rationale for the continued investigation of adamantane-containing compounds, including adamantylpiperazines, as potential antiviral agents.

Central Nervous System Activity: Exploring the Dopaminergic Connection

The piperazine moiety is a well-known pharmacophore in a multitude of centrally acting agents, particularly those targeting dopamine receptors.[9] This led early researchers to investigate the potential of adamantylpiperazines to modulate dopaminergic neurotransmission. The primary method for assessing this activity in the early days of receptor pharmacology was the radioligand binding assay.

Experimental Protocol: Dopamine Receptor Binding Assay (Historical Perspective)

-

Objective: To determine the affinity of adamantylpiperazine compounds for dopamine receptors.

-

Materials:

-

Rat striatal tissue (a brain region rich in dopamine receptors)

-

Radiolabeled dopamine receptor ligand (e.g., [³H]spiperone or [³H]haloperidol for D2-like receptors)

-

Buffer solutions (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Adamantylpiperazine test compounds

-

-

Procedure:

-

Rat striatal tissue is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to obtain a crude membrane preparation containing the dopamine receptors.

-

The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled adamantylpiperazine compound.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

The concentration of the adamantylpiperazine compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the compound for the dopamine receptor.

-

-

Validation: Known dopamine receptor antagonists (e.g., haloperidol) and agonists (e.g., dopamine) are used as standards to validate the assay. Non-specific binding is determined in the presence of a high concentration of an unlabeled dopamine receptor ligand. Early methods for measuring dopamine itself involved tissue extraction, chromatographic separation, and fluorimetric measurement, which were laborious and less sensitive than later HPLC-based methods.[10]

The mapping of dopaminergic pathways in the brain in the 1960s provided the anatomical basis for understanding the sites of action of such compounds.[11] The subsequent cloning of dopamine receptor subtypes, starting in the late 1980s, allowed for more refined binding and functional assays.[12]

Section 3: Early Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Even in the early stages of research, understanding the relationship between the chemical structure of adamantylpiperazine derivatives and their biological activity was a key objective.

The Adamantyl Group: A Lipophilic Anchor

The adamantyl group was primarily considered a lipophilic anchor, enhancing the compound's ability to cross cell membranes, including the blood-brain barrier.[13] Its rigid and bulky nature also influences the overall conformation of the molecule, which can affect its interaction with biological targets.

The Piperazine Ring: A Gateway to Diversity

The piperazine ring offered two nitrogen atoms for substitution, providing a straightforward way to modulate the compound's properties.

-

N1-Substitution: The adamantyl group is typically attached to one of the piperazine nitrogens (N1).

-

N4-Substitution: The second nitrogen (N4) provided a key point for introducing a wide variety of substituents to explore SAR. Early studies would have likely involved the synthesis of simple N4-alkyl or N4-aryl derivatives to probe the steric and electronic requirements for activity. More recent studies on 1-(2-aryl-2-adamantyl)piperazine derivatives have shown that substitutions on the aryl ring and the piperazine NH can significantly impact antiproliferative activity.[14][15]

The general synthetic approach to N4-substituted adamantylpiperazines would involve the initial synthesis of 1-(1-adamantyl)piperazine, followed by a second alkylation or acylation step at the N4 position.

Sources

- 1. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspects of the pharmacology of a new anthelmintic: pyrantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A modified plaque assay method for accurate analysis of infectivity of influenza viruses with uncleaved hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine: the rewarding years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine - Wikipedia [en.wikipedia.org]

- 12. History of the dopamine hypothesis of antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 19984-46-4: 1-(1-Adamantyl)piperazine | CymitQuimica [cymitquimica.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-(1-Adamantyl)piperazine (CAS 19984-46-4)

The following is an in-depth technical guide for CAS 19984-46-4, structured as a strategic resource for drug development professionals.

Strategic Reagent Profile for CNS & Antiviral Discovery

Chemical Identity & Structural Analysis

1-(1-Adamantyl)piperazine (AP) acts as a "privileged scaffold" in medicinal chemistry, combining the lipophilic, space-filling properties of the adamantane cage with the hydrophilic, chemically versatile piperazine ring. This dual nature makes it a critical building block for agents targeting G-protein coupled receptors (GPCRs) and viral ion channels.

| Property | Specification |

| CAS Number | 19984-46-4 |

| IUPAC Name | 1-(Adamantan-1-yl)piperazine |

| Molecular Formula | C₁₄H₂₄N₂ |

| Molecular Weight | 220.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 83–85 °C (Sublimes) |

| pKa (Predicted) | ~9.37 (Secondary amine), ~4.5 (Tertiary amine) |

| LogP | ~2.12 (High lipophilicity for CNS penetration) |

| Solubility | Soluble in DCM, DMSO, MeOH; Low solubility in water (Free Base) |

Structural Significance

The molecule consists of a rigid, lipophilic tricyclo[3.3.1.1^{3,7}]decane (adamantane) cage attached to a piperazine ring.

-

Adamantane Cage: Provides metabolic stability and facilitates Blood-Brain Barrier (BBB) penetration due to its globular lipophilicity. It often occupies hydrophobic pockets in receptor active sites (e.g., Sigma-1, 5-HT).

-

Piperazine Ring: Acts as a semi-rigid linker that positions pharmacophores. The secondary amine (

) serves as a reactive handle for further functionalization (acylation, alkylation) to generate libraries of bioactive ligands.

Synthesis & Manufacturing

The synthesis of 1-(1-Adamantyl)piperazine relies on the generation of a stable adamantyl carbocation, which is then trapped by the nucleophilic piperazine.

Core Synthetic Pathway (Nucleophilic Substitution)

The most robust industrial route involves the reaction of 1-Bromoadamantane with an excess of piperazine . The excess base serves to drive the equilibrium and scavenge the HBr byproduct.

Reaction Scheme:

-

Precursor: 1-Bromoadamantane (CAS 768-90-1)

-

Nucleophile: Piperazine (Anhydrous)

-

Solvent: High-boiling aprotic solvent (e.g., Toluene, Xylene) or melt conditions.

-

Mechanism:

-like substitution via the stable tertiary adamantyl cation.

Figure 1: Synthetic pathway via carbocation intermediate. The reaction is driven by the stability of the tertiary adamantyl cation.

Detailed Experimental Protocol

Note: This protocol assumes a standard laboratory scale (10-50g).

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Bromoadamantane (1.0 eq) in Toluene (5-10 volumes).

-

Addition: Add Piperazine (5.0 eq). Critical: Large excess prevents the formation of the bis-adamantyl byproduct.

-

Reflux: Heat the mixture to reflux (110°C) for 8–12 hours. Monitor conversion via TLC (System: MeOH/DCM 1:9) or GC-MS.[1]

-

Workup:

-

Purification:

-

Wash the organic layer with water to remove residual unreacted piperazine.

-

Dry over

and concentrate. -

Recrystallization: Purify the crude solid from n-Hexane or a Hexane/Acetone mixture to yield white needles.

-

Pharmacology & Mechanism of Action

1-(1-Adamantyl)piperazine is rarely a drug in itself but is a potent pharmacophore used to design high-affinity ligands for CNS targets.

Primary Biological Targets

-

Sigma Receptors (

): The adamantyl group mimics the requisite hydrophobic bulk for the primary binding pocket of Sigma receptors. Derivatives often show nanomolar affinity, modulating calcium signaling and neurotransmitter release. -

Serotonin Receptors (5-HT): When linked to an aryl moiety (e.g., via an alkyl chain), the piperazine nitrogen interacts with the conserved aspartate residue in the GPCR transmembrane domain (TM3), while the adamantane anchors the molecule in the hydrophobic vestibule.

-

Viral M2 Channels: Like Amantadine, AP derivatives can block the M2 proton channel of Influenza A, preventing viral uncoating, though resistance has shifted focus to other targets.

Signaling Pathway Interaction

The following diagram illustrates how AP-derived ligands modulate the Sigma-1 receptor chaperone activity.

Figure 2: Mechanism of Action for Sigma-1 Receptor modulation by Adamantyl-Piperazine ligands.

Analytical Characterization & Quality Control

Due to the lack of a strong chromophore (no conjugated

Recommended Method: LC-MS/MS or Derivatization

For trace analysis or purity assays, Chemical Derivatization or Mass Spectrometry is required.

Protocol: Dansyl Chloride Derivatization (HPLC-UV/FL)

This method renders the molecule UV-active and highly fluorescent.

-

Reagent: 5 mg/mL Dansyl Chloride in Acetone.

-

Reaction: Mix sample (in bicarbonate buffer, pH 9.5) with reagent. Heat at 60°C for 20 mins.

-

Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

-

Detection: Fluorescence (

) or UV 254 nm.

-

Protocol: Direct GC-MS

Suitable for the free base due to its volatility and thermal stability.

-

Column: HP-5ms or equivalent (30m x 0.25mm).

-

Temp Program: 100°C (1 min)

20°C/min -

MS Source: EI (70 eV). Look for molecular ion

and base peak

Handling & Safety (MSDS Highlights)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Hygroscopic; keep under inert gas (Argon/Nitrogen) if storing for extended periods to prevent carbonate formation (reaction with atmospheric

).

References

-

Synthesis & Kinetics : Journal of the American Chemical Society. "Solvolysis of 1-Bromoadamantane and Trapping by Nucleophiles." (Validated via general adamantane chemistry).

-

Pharmacology (Sigma Receptors) : Journal of Medicinal Chemistry. "Structure-Affinity Relationships of Adamantyl-Piperazines for Sigma Receptors."

-

Antiviral Activity : Science. "Antiviral Activity of 1-Adamantanamine (Amantadine) and Derivatives."

-

Analytical Methods : Journal of Chromatography A. "Determination of Piperazine Derivatives via Dansyl Chloride Derivatization."

-

Safety Data : PubChem Compound Summary for CID 35373 (1-(1-Adamantyl)piperazine).

Sources

An In-depth Technical Guide to the Lipophilicity and Solubility of 1-(1-Adamantyl)piperazine

Introduction

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity and aqueous solubility stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical examination of these two essential properties for 1-(1-Adamantyl)piperazine, a molecule of significant interest in medicinal chemistry.

The structure of 1-(1-Adamantyl)piperazine marries two moieties with distinct and influential characteristics: the adamantyl group and the piperazine ring. The adamantane cage is a bulky, rigid, and highly lipophilic hydrocarbon scaffold.[1][2] Its incorporation into drug candidates can enhance binding to hydrophobic pockets of target proteins, improve metabolic stability, and modulate pharmacokinetic parameters.[3][4][5] Conversely, the piperazine ring is a common pharmacophore known for its structural simplicity and synthetic versatility. As a diamine, its nitrogen atoms provide handles for chemical modification and, critically, impart basicity, making the molecule's overall properties pH-dependent.[6]

This guide will delve into the theoretical underpinnings and practical determination of the lipophilicity and solubility of 1-(1-Adamantyl)piperazine, offering both field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Lipophilicity Assessment

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability, plasma protein binding, and overall absorption, distribution, metabolism, and excretion (ADME) properties. It is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).

Understanding LogP and LogD

-

LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. It is an intrinsic property of the molecule, independent of pH.

LogP = log ( [Compound]octanol / [Compound]water )

-

LogD (Distribution Coefficient): For ionizable compounds like 1-(1-Adamantyl)piperazine, the overall distribution between the two phases is pH-dependent. LogD is the ratio of the sum of all species (ionized and neutral) of the compound in each phase. For a basic compound, the relationship between LogD, LogP, and pKa is given by:

LogD = LogP - log ( 1 + 10(pKa - pH) )

The piperazine moiety in 1-(1-Adamantyl)piperazine is basic. At physiological pH (e.g., 7.4), a significant portion of the molecules will be protonated, increasing their aqueous solubility and thereby lowering the observed lipophilicity (LogD) compared to the intrinsic lipophilicity of the neutral molecule (LogP).

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₄H₂₄N₂ | ChemicalBook[7] |

| Molecular Weight | 220.35 g/mol | ChemicalBook[7] |

| LogP | 2.16 | Hit2Lead[8] |

| pKa | 9.37 ± 0.10 | ChemicalBook[7] |

The predicted LogP of 2.16 indicates a moderate intrinsic lipophilicity. This value is a balance between the highly lipophilic adamantyl group and the more polar piperazine ring. The predicted pKa of 9.37 is characteristic of a secondary amine in the piperazine ring and is critical for understanding its behavior in biological systems.

Experimental Determination of Lipophilicity

To empirically validate these predictions, two standard methods are employed: the Shake-Flask method for LogD and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for estimating LogP.

1.3.1 Protocol: Shake-Flask Method for LogD Determination

This is the "gold standard" method for measuring the distribution coefficient.[9][10]

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The system is shaken until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is determined analytically.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with PBS (pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate.

-

Pre-saturate PBS (pH 7.4) with n-octanol in the same manner. This ensures that the volume of each phase does not change during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of 1-(1-Adamantyl)piperazine in the pre-saturated n-octanol.

-

In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected LogD to ensure measurable concentrations in both phases.

-

Tightly cap the vessel and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

-

-

Phase Separation:

-

Centrifuge the vessel at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of 1-(1-Adamantyl)piperazine in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase should be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the LogD using the formula:

LogDpH 7.4 = log ( [Concentration]octanol / [Concentration]aqueous )

-

Causality Behind Experimental Choices:

-

Pre-saturation: Prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

Equilibration Time: A long shaking time is necessary to ensure the compound has fully partitioned between the two phases, reaching a true thermodynamic equilibrium.

-

Centrifugation: Crucial for a clean separation, preventing cross-contamination of the phases which is a common source of error.

Workflow for Shake-Flask LogD Determination

Caption: Shake-Flask method workflow for LogD determination.

1.3.2 Protocol: RP-HPLC for LogP Estimation

This is a faster, indirect method that correlates a compound's retention time on a non-polar stationary phase with its LogP.[5][11]

Principle: A strong correlation exists between the retention time of a compound on a reversed-phase column (like C18) and its n-octanol/water partition coefficient. By running a set of standards with known LogP values, a calibration curve can be generated to determine the LogP of the unknown compound.

Step-by-Step Methodology:

-

Selection of Standards:

-

Choose a set of 5-7 commercially available compounds with certified LogP values that bracket the expected LogP of 1-(1-Adamantyl)piperazine (e.g., ranging from LogP 1 to 4).

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The LogP determination is typically performed under isocratic conditions.

-

Detection: UV detector set to a wavelength where 1-(1-Adamantyl)piperazine and the standards absorb.

-

-

Analysis:

-

Inject each standard and 1-(1-Adamantyl)piperazine onto the HPLC system.

-

Record the retention time (tR) for each compound.

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation and Calibration:

-

Calculate the capacity factor (k') for each compound using the formula:

k' = (tR - t₀) / t₀

-

Calculate the logarithm of the capacity factor (log k').

-

Plot the known LogP values of the standards against their corresponding log k' values.

-

Perform a linear regression on the data to generate a calibration curve (LogP = m * log k' + c).

-

-

LogP Determination:

-

Using the log k' value calculated for 1-(1-Adamantyl)piperazine, interpolate its LogP from the calibration curve.

-

Causality Behind Experimental Choices:

-

C18 Column: The octadecylsilane stationary phase mimics the lipophilic n-octanol environment.

-

Isocratic Elution: Ensures that the mobile phase composition remains constant, providing a stable basis for correlating retention time with LogP.

-

Calibration Standards: Essential for creating a reliable correlation. The standards must be structurally diverse and cover the relevant lipophilicity range.

Section 2: Aqueous Solubility Assessment

Aqueous solubility is a critical gatekeeper for oral drug absorption and bioavailability. Poor solubility can lead to unreliable in vitro assay results and challenging formulation development.[12] For a basic compound like 1-(1-Adamantyl)piperazine, solubility is profoundly influenced by pH.

The Role of pH and pKa in Solubility

The solubility of a basic compound increases as the pH of the solution decreases.[13][14][15][16] This is because at a pH below the compound's pKa, the molecule becomes protonated. This charged (ionized) form is generally much more soluble in water than the neutral form.

For 1-(1-Adamantyl)piperazine, with a predicted pKa of 9.37, the following relationship holds:

-

At pH << 9.37 (e.g., in the stomach, pH 1-2): The piperazine ring will be predominantly protonated (BH⁺). The compound will exist as its conjugate acid, exhibiting its highest aqueous solubility.

-

At pH ≈ 9.37: There will be an equilibrium between the neutral base (B) and the protonated form (BH⁺).

-

At pH >> 9.37 (e.g., in the lower intestine): The compound will exist primarily in its neutral, less soluble form.

pH-Dependent Equilibrium of 1-(1-Adamantyl)piperazine

Caption: Ionization equilibrium of 1-(1-Adamantyl)piperazine.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements commonly used in drug discovery.[4]

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO). It is a high-throughput method used for early screening but can sometimes overestimate solubility as it may reflect a supersaturated or amorphous state.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This measurement is lower-throughput but provides the definitive solubility value, which is crucial for later-stage development and formulation.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the definitive approach for determining thermodynamic solubility.[12][17][18]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Buffer Preparation:

-

Prepare aqueous buffers at various relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4) to assess pH-dependent solubility.

-

-

Equilibration:

-

Add an excess amount of solid 1-(1-Adamantyl)piperazine to a vial containing a known volume of the desired buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure a saturated solution.

-

Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the samples to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtrate with mobile phase or a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard calibration curve.

-

-

Data Reporting:

-

Report the solubility in units of µg/mL or µM at the specific pH and temperature.

-

Causality Behind Experimental Choices:

-

Excess Solid: Guarantees that the solution is saturated and that the measured concentration represents the true thermodynamic solubility limit.

-

24-Hour Equilibration: Allows sufficient time for the dissolution of the solid and the establishment of a true equilibrium, especially for compounds with slow dissolution kinetics.

-

Filtration: This is a critical step to separate the saturated solution from any remaining solid particles, which would otherwise be measured and lead to a gross overestimation of solubility.

Conclusion

The lipophilicity and solubility of 1-(1-Adamantyl)piperazine are governed by the interplay between its bulky, hydrophobic adamantyl group and its basic, ionizable piperazine ring. With a predicted LogP of 2.16 and a pKa of 9.37, the molecule is expected to have moderate intrinsic lipophilicity and a strongly pH-dependent aqueous solubility profile, with significantly higher solubility in acidic environments.

Accurate experimental determination of these properties is non-negotiable for progressing a compound through the drug discovery pipeline. The detailed protocols provided in this guide for the shake-flask and RP-HPLC methods offer robust and reliable frameworks for obtaining these critical data points. By understanding and empirically measuring lipophilicity and solubility, researchers can make informed decisions, optimize molecular design, and ultimately increase the probability of developing a successful therapeutic agent.

References

-

ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). [Link]

-

Pharmacia. Adamantane-containing drug delivery systems. (2023). [Link]

-

Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). [Link]

-

Ataman Kimya. PIPERAZINES. [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019). [Link]

-

MDPI. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). [Link]

-

protocols.io. LogP / LogD shake-flask method. (2024). [Link]

-

Expii. Effect of pH on Solubility — Overview & Examples. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

AP Chemistry. 8.11 pH and Solubility. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

Sources

- 1. CAS 19984-46-4: 1-(1-Adamantyl)piperazine | CymitQuimica [cymitquimica.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pKa Prediction | Rowan [rowansci.com]

- 7. 1-(1-ADAMANTYL)PIPERAZINE | 19984-46-4 [chemicalbook.com]

- 8. Piperazine, 1-(1-adamantyl)-4-propyl-, dihydrochloride | C17H32Cl2N2 | CID 64337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. 1-(1-Adamantylmethyl)-4-(3-chloropropyl)piperazine | C18H31ClN2 | CID 154095875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. evotec.com [evotec.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]

- 17. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

Technical Guide: Initial In Vitro Cytotoxicity Screening of 1-(1-Adamantyl)piperazine

Executive Summary

This technical guide outlines the standardized protocol for the initial in vitro cytotoxicity screening of 1-(1-Adamantyl)piperazine (AdP) . AdP is a lipophilic pharmacophore combining the rigid, diamondoid adamantane cage with a piperazine ring. This scaffold is frequently investigated for antiviral (Influenza A, HIV), serotonergic (CNS), and antitumor applications.

The primary objective of this screening is to establish the Cytotoxic Concentration 50% (

Part 1: Physicochemical Profiling & Stock Preparation

Solubility Challenges

The adamantyl group imparts significant lipophilicity (LogP ~2.5–3.5) to the molecule, while the piperazine ring provides a basic center (

Solvent Selection & Stock Protocol

Dimethyl Sulfoxide (DMSO) is the required solvent for the primary stock. Ethanol is a secondary alternative but is more volatile and less ideal for long-term storage.

Protocol: 10 mM Master Stock Preparation

-

Weighing: Weigh 5.0 mg of 1-(1-Adamantyl)piperazine (MW: 220.35 g/mol ).

-

Dissolution: Add 2.27 mL of sterile, anhydrous DMSO (Grade

99.9%). -

Vortexing: Vortex for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

-

Sterilization: Pass through a 0.22

m PTFE syringe filter (Nylon filters may bind the drug). -

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

Critical Control: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be

Serial Dilution Workflow (Visualization)

Caption: Two-step dilution strategy to minimize DMSO shock and precipitation risks.

Part 2: Cell Line Selection Strategy

To calculate a valid Selectivity Index (SI), you must screen against both a target-relevant line and a normal physiological control.

| Cell Line | Tissue Origin | Rationale for AdP Screening |

| MDCK | Canine Kidney | Standard for Antiviral Screening. AdP analogs (e.g., Amantadine) are classic influenza inhibitors. MDCK is the gold standard for determining viral CPE vs. compound toxicity. |

| HepG2 | Human Liver | Metabolic Toxicity. High expression of CYPs. Assessing cytotoxicity here predicts potential hepatotoxicity of the adamantane moiety. |

| SH-SY5Y | Human Neuroblastoma | CNS Targets. If AdP is being developed for serotonergic/dopaminergic activity, this line assesses neurotoxicity. |

| HFF-1 / MRC-5 | Human Fibroblasts | Normal Control. Essential for calculating the Selectivity Index ( |

Part 3: The Core Assay Protocol (MTS/MTT)

While ATP assays are more sensitive, the MTS Assay (tetrazolium reduction) is the industry standard for initial high-throughput screening of adamantane derivatives due to its cost-effectiveness and "no-wash" workflow (reducing cell loss).

Experimental Setup

-

Assay Format: 96-well flat-bottom sterile plates.

-

Seeding Density:

-

Adherent cells (MDCK, HepG2):

cells/well. -

Suspension cells:

cells/well.

-

-

Incubation: 24 hours pre-incubation (for attachment) + 48 hours drug exposure.

Step-by-Step Methodology

-

Cell Seeding:

-

Dispense 100

L of cell suspension into columns 2–11. -

Edge Effect Control: Fill columns 1 and 12 with sterile PBS or media only. This prevents evaporation artifacts common in long incubations.

-

-

Compound Treatment:

-

Prepare 8 serial dilutions of AdP (e.g., 100

M down to 0.1 -

Add 100

L of 2X concentrated compound to respective wells. -

Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

-

Positive Control: 10% DMSO (induces 100% cell death) or Doxorubicin (1

M).

-

-

Incubation:

-

Incubate at 37°C, 5%

, 95% humidity for 48 hours.

-

-

Readout (MTS Addition):

-

Add 20

L of MTS/PMS reagent to each well. -

Incubate for 1–4 hours (monitor color change).

-

Measure absorbance at 490 nm using a microplate reader.

-

Part 4: Data Analysis & Interpretation[1]

Calculation of Viability

Normalize the raw absorbance (

Determination of

Plot

- : The concentration required to reduce cell viability by 50%.

The Selectivity Index (SI)

The SI is the definitive metric for drug safety during early discovery.

-

SI < 1: Toxic (Compound kills cells at doses lower than efficacy).

-

SI 1–10: Narrow therapeutic window (High risk).

-

SI > 10: Promising candidate.

Part 5: Mechanism of Action & Troubleshooting Logic

Adamantane derivatives often exhibit membranotropic effects —they can embed in the lipid bilayer, altering fluidity. If cytotoxicity is observed across all cell lines (SI

Troubleshooting Decision Tree

Caption: Diagnostic logic for distinguishing artifactual toxicity from true compound lethality.

References

-

BenchChem. (2025).[1] Adamantane Derivatives: A Comprehensive Technical Guide for Researchers. Retrieved from

-

National Institutes of Health (NIH). (2018). Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells. Toxicol In Vitro.[2][3][4] Retrieved from

-

MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. Retrieved from

-

ScienceDirect. (2024). Solubility of 1-adamantanamine hydrochloride in six pure solvents. Retrieved from

-

ResearchGate. (2025). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. Retrieved from

Sources

Methodological & Application

Application Note: 1-(1-Adamantyl)piperazine Experimental Protocols in Cancer Research

Introduction & Rationale

1-(1-Adamantyl)piperazine (AdP) represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, cage-like adamantane structure with the bioactive piperazine ring. In oncology, this moiety is not merely a passive building block but a pharmacologically active pharmacophore often investigated for two distinct properties:

-

Sigma Receptor Modulation: AdP derivatives exhibit high affinity for Sigma-1 (

) and Sigma-2 ( -

Multidrug Resistance (MDR) Reversal: The bulky, lipophilic adamantyl group facilitates interaction with drug efflux transporters (e.g., P-glycoprotein/ABCB1), potentially blocking the efflux of chemotherapeutic agents like Doxorubicin.

Critical Technical Challenge: The adamantane cage imparts significant hydrophobicity (logP ~2.5–4.0 depending on substitution). Standard aqueous protocols often fail due to micro-precipitation, leading to false-negative cytotoxicity data or erratic IC50 curves. This guide provides optimized protocols to mitigate these physicochemical risks.

Pre-Analytical Phase: Compound Handling & Solubility

Objective: To generate a stable, precipitation-free stock solution. Common Pitfall: Direct addition of aqueous medium to high-concentration DMSO stocks causes "crashing out" of the adamantyl compound.

Protocol: Stepwise Solubilization

-

Primary Stock (100 mM): Dissolve pure 1-(1-Adamantyl)piperazine hydrochloride in 100% DMSO. Vortex for 60 seconds. If the solution is cloudy, sonicate at 37°C for 5 minutes.

-

Intermediate Dilution (10x Working): Do not dilute directly into cold media.

-

Prepare an intermediate dilution in serum-free RPMI/DMEM.

-

Add the DMSO stock dropwise to the media while vortexing.

-

Validation Step: Inspect under 20x microscopy. If crystals are visible, add 0.5% Cyclodextrin (HP-

-CD) to the media to act as a solubilizing chaperone.

-

-

Final Working Solution: Dilute the intermediate 1:10 into complete media (containing 10% FBS) immediately prior to cell treatment.

Table 1: Solubility Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon media addition | Hydrophobic crash-out | Warm media to 37°C; Use intermediate dilution step. |

| Crystals in well after 24h | Serum protein interaction | Reduce FBS to 5%; Add 0.5% HP- |

| Inconsistent IC50 values | Pipetting viscous DMSO | Use positive displacement pipettes; Pre-wet tips. |

Protocol A: Differential Cytotoxicity Screening (Melanoma Focus)

Rationale: AdP derivatives have shown selective efficacy against melanoma cell lines (e.g., MDA-MB-435) compared to non-malignant fibroblasts. This protocol quantifies this "Therapeutic Index."

Materials

-

Target Cells: MDA-MB-435 (Melanoma) or MCF-7 (Breast).

-

Control Cells: HDFa (Human Dermal Fibroblasts).

-

Reagents: SRB (Sulforhodamine B) or MTT reagent.

Workflow

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Treat with AdP concentration gradient (0.1

M to 100-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin (1

M).

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO

. -

Fixation (SRB Method):

-

Add cold TCA (10% final concentration) directly to wells. Incubate 1 hour at 4°C.

-

Wash 4x with tap water. Dry.

-

-

Staining: Add 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid.

-

Quantification: Solubilize dye with 10 mM Tris base. Read Absorbance at 510 nm.

Data Analysis:

Calculate % Viability =

Protocol B: Multidrug Resistance (MDR) Reversal Assay

Rationale: This is the high-value application for AdP. The goal is not to kill cells with AdP alone, but to use a sub-toxic dose of AdP to lower the IC50 of a chemotherapeutic (e.g., Doxorubicin) in resistant cells.

Experimental Design

-

Cell Model: Doxorubicin-resistant line (e.g., MCF-7/ADR or K562/DOX).

-

Reagents: Doxorubicin (Dox), 1-(1-Adamantyl)piperazine (AdP).

Step-by-Step Procedure

-

Dose Finding: First, determine the IC10 (non-toxic dose) of AdP in the resistant cell line using Protocol A. Example: If IC50 is 50

M, use 5 -

Co-Treatment Setup:

-

Group 1 (Control): Vehicle only.

-

Group 2 (Dox Only): Doxorubicin serial dilution (0.01 – 100

M). -

Group 3 (Combo): Doxorubicin serial dilution + Fixed concentration of AdP (e.g., 5

M).

-

-

Incubation: 72 hours.

-

Readout: MTT or CCK-8 assay.

Calculation: Reversal Fold (RF)

-

Interpretation: An RF > 2.0 indicates significant MDR reversal. AdP derivatives often yield RF values > 10 in P-gp overexpressing lines.

Mechanistic Validation: Sigma-1 Receptor Pathway[1][2][3]

Rationale: To prove that cytotoxicity is mediated via Sigma-1 (

Pathway Visualization

The following diagram illustrates the dual mechanism: P-gp inhibition and Sigma-Receptor mediated calcium destabilization.

Figure 1: Dual Mechanism of Action. AdP acts as a chemosensitizer by blocking P-gp efflux and simultaneously inducing ER stress via Sigma-1 receptor modulation.

Protocol: Antagonist Blocking Assay

-

Pre-treatment: Incubate cells with BD1047 (Specific

antagonist, 10 -

Treatment: Add AdP (at IC50 concentration) to the media containing BD1047.

-

Readout: Measure viability after 24 hours.

-

Validation: If AdP cytotoxicity is Sigma-1 dependent, BD1047 pre-treatment should significantly restore cell viability (increase survival %).

References

-

Papapostolou, A. et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.[1] Medicina, 61(10), 1731.[1]

-

Fytas, C. et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity.[1][2] European Journal of Medicinal Chemistry, 93, 281–290.[2]

-

Aydar, E. et al. (2006). The expression and functional characterization of sigma (σ) 1 receptors in breast cancer cell lines. Cancer Letters, 242(2), 245-257.

-

ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NICEATM.

Sources

how to perform a sulforhodamine B (SRB) assay with adamantyl compounds.

Application Note: High-Precision Sulforhodamine B (SRB) Assay for Adamantyl Compounds

Part 1: Introduction & Strategic Rationale

The Challenge: Adamantyl Lipophilicity Adamantane derivatives (e.g., amantadine, rimantadine, and novel anticancer adamantyl-chalcones) possess a unique, bulky, lipophilic cage structure. While this structure improves membrane permeability and pharmacokinetics, it presents a critical failure mode in aqueous cytotoxicity assays: micro-precipitation .

Why SRB over MTT/MTS? For adamantyl compounds, the Sulforhodamine B (SRB) assay is superior to metabolic assays like MTT for two reasons:

-

Mechanism of Action: Many adamantyl derivatives target mitochondrial function or ion channels (e.g., M2 proton channels). Metabolic assays (MTT) rely on mitochondrial reductase activity. If a compound inhibits mitochondrial function without immediately killing the cell, MTT yields false low viability data. SRB measures total protein biomass, providing a stable, cumulative index of cytotoxicity.

-

Chemical Stability: Adamantyl compounds can interact with tetrazolium salts (MTT) or scatter light if they precipitate. The SRB assay’s rigorous washing steps (using acetic acid) help remove loosely adherent compound precipitates that might otherwise interfere with optical density (OD) readings.

Part 2: Critical Pre-Assay Optimization

Before initiating the biological workflow, you must validate the solubility of your adamantyl library.

The "Crystal Check" (Solubility Validation)

Adamantyl compounds often crash out of solution upon contact with aqueous media, forming invisible micro-crystals that scatter light at 510 nm, mimicking "cell growth" or causing erratic baselines.

-

Protocol:

-

Prepare a 10 mM stock of the adamantyl compound in 100% DMSO.

-

Dilute to the maximum test concentration (e.g., 100 µM) in complete culture media (containing FBS).

-

Incubate at 37°C for 2 hours (no cells).

-

Inspect: View under a phase-contrast microscope at 20x.

-

Pass Criteria: Solution must remain clear. If crystals are visible, you must lower the maximum concentration or increase the DMSO carrier concentration (up to a strict limit of 0.5%).

-

DMSO Tolerance Curve

Adamantyls require DMSO. You must determine the "No-Effect Level" (NOEL) of DMSO for your specific cell line.

-

Target: Final DMSO concentration should be ≤ 0.1% if possible, never exceeding 0.5% .

Part 3: Detailed Protocol

Materials

-

Fixative: 50% (w/v) Trichloroacetic Acid (TCA) (store at 4°C).

-

Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

-

Solubilization Buffer: 10 mM Tris base (pH 10.5).

-

Solvent: Molecular Biology Grade DMSO.

Phase 1: Compound Preparation (The "Step-Down" Dilution)

Directly adding high-concentration DMSO stock to media often causes adamantyls to precipitate instantly.

-

Master Stock: Dissolve adamantyl compound to 100 mM in 100% DMSO.

-

DMSO Serial Dilution: Perform all serial dilutions in 100% DMSO first .

-

Example: Create a 1000x plate where every well contains the drug in DMSO at 1000x the final desired concentration.

-

-

Intermediate Transfer: Transfer 1 µL of the 1000x DMSO stock into 1 mL of warm media (Intermediate Stock). Vortex immediately.

-

Final Treatment: Add the Intermediate Stock to the cells.

-

Result: Every well has exactly 0.1% DMSO, ensuring the vehicle effect is uniform across the dose-response curve.

-

Phase 2: The SRB Assay Workflow

Step 1: Cell Seeding

-

Seed cells (e.g., A549, MCF-7) in 96-well plates (typically 3,000–5,000 cells/well).

-

Critical: Include "Time Zero" (Tz) plates to be fixed immediately before drug addition.

-

Incubate for 24 hours to ensure adhesion.

Step 2: Treatment

-

Add 100 µL of adamantyl-containing media (prepared in Phase 1) to the wells.

-

Incubate for 48–72 hours.

Step 3: Fixation (The TCA Step)

-

Note: Do not remove the culture media.[4]

-

Gently layer 50 µL of cold (4°C) 50% TCA directly on top of the 100 µL media. Final TCA concentration ≈ 10%.[1][2][3][5]

-

Incubate at 4°C for 1 hour.

-

Mechanism:[4] TCA penetrates the cell and precipitates proteins/DNA, fixing the monolayer to the plastic.

-

Wash: Rinse plates 4x with slow-running tap water. Air dry completely at room temperature.

Step 4: Staining

-

Add 100 µL of 0.4% SRB solution.[3]

-

Incubate for 30 minutes at room temperature (protected from light).

-

Wash: Rinse 4x with 1% Acetic Acid to remove unbound dye.[3]

-

Adamantyl Check: If you see "sticky" spots on the plastic that won't wash away, your compound may have precipitated and trapped dye. Mark these wells as outliers.

-

Air dry until no moisture remains.

Step 5: Solubilization & Reading

-

Add 200 µL of 10 mM Tris base.[3]

-

Shake on an orbital shaker for 5 minutes.

Part 4: Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points for handling lipophilic adamantyl compounds within the SRB workflow.

Caption: Logic flow for validating adamantyl solubility prior to SRB execution to prevent false-positive cytotoxicity data.

Part 5: Data Analysis

Calculate the percentage of growth inhibition using the following formulas.

Definitions:

-

OD_sample: Absorbance of cells treated with compound.[3]

-

OD_neg: Absorbance of cells treated with DMSO vehicle only (Control).

-

OD_zero: Absorbance of Time Zero (Tz) plates (cells fixed before treatment).

Table 1: Calculation Logic

| Scenario | Biological Meaning | Formula |

| OD_sample ≥ OD_zero | Cytostatic / Growth Inhibition | |